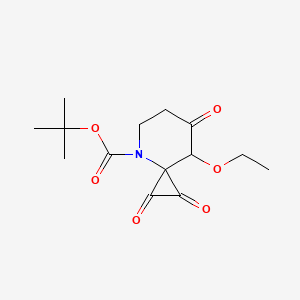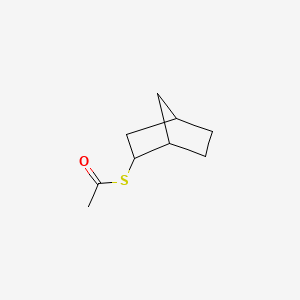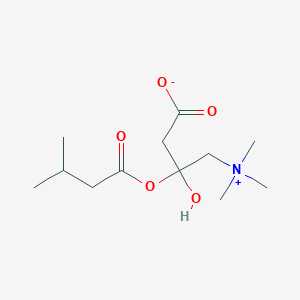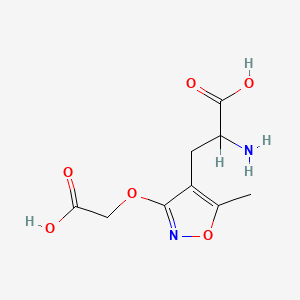
2-Methylsulfonylsulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methylsulfonylsulfanylethanol often involves steps such as transesterification, alkylation, and sulfonation processes. For instance, the transesterification of methylsulfate and ethylsulfate ionic liquids presents an environmentally benign way to synthesize long-chain and functionalized alkylsulfate ionic liquids, demonstrating a method potentially applicable to the synthesis of 2-Methylsulfonylsulfanylethanol and its derivatives (Himmler et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed through various spectroscopic and computational methods, providing insights into the arrangement of atoms and functional groups. Although specific studies on 2-Methylsulfonylsulfanylethanol's molecular structure are scarce, techniques used in the analysis of related molecules can be applied to understand its structural characteristics.
Chemical Reactions and Properties
Chemical reactions involving 2-Methylsulfonylsulfanylethanol or related compounds can include sulfonation, methylation, and oxidation. For example, the direct C-H methylsulfonylation of alkenes with the insertion of sulfur dioxide offers a glimpse into the types of reactions that compounds like 2-Methylsulfonylsulfanylethanol might undergo, showcasing the reactivity of sulfur-containing compounds (He et al., 2019).
Applications De Recherche Scientifique
Catalytic Processes and Reaction Mechanisms
2-Methylsulfonylsulfanylethanol, as part of various chemical processes, plays a significant role in catalytic reactions, particularly in the formation of important industrial compounds. Research has explored its implications in the synthesis of methyl tert-butyl ether (MTBE), a crucial anti-knocking additive in gasoline. Studies on heteropoly acids (HPA) like dodecatungstosilicic acid H4SiW12O40 (HSiW) have highlighted their potential as catalysts in MTBE synthesis due to environmental and stability advantages over traditional sulphonated resins. Detailed investigations into the interactions between methanol, iso-butylene, and MTBE with HSiW have proposed mechanisms for the catalytic reaction, emphasizing the role of surface protonation and subsequent reactions with methanol (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).
Environmental and Energy Considerations
In the context of energy conservation and environmental protection, the synthesis and decomposition reactions of methanol have been reviewed, focusing on processes like carbonylation to methyl formate followed by hydrogenolysis. This approach aims to utilize wasted or unused discharged heat from industrial sources for thermal energy demands in residential and commercial areas, marking an important step towards sustainable energy use. The development of low-temperature decomposition and synthetic catalysts, alongside the simulation of energy transport efficiency, showcases the potential for innovative energy transfer systems (Liu, Yabe, Kajiyama, & Fukuda, 2002).
Oxidation Processes and Photocatalysis
The oxidation of sulfur compounds, such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS), presents environmental challenges due to their harmful and malodorous effects. Research into photocatalytic treatments using TiO2-based materials and alternative materials like aromatic photosensitizers highlights different oxidation pathways, including the addition of singlet oxygen leading to sulfoxides and sulfones. This area of study not only addresses the need for efficient oxidation methods but also explores the recycling of photocatalytic materials, offering insights into sustainable approaches for treating polluted atmospheres (Cantau, Larribau, Pigot, Simon, Maurette, & Lacombe, 2007).
Transition Metal Phosphide Catalysts
The search for improved hydroprocessing technology, crucial for refining oil feedstocks and meeting environmental regulations on sulfur content in fuels, has identified transition metal phosphides as promising catalysts. Their unique properties, including ceramic-like strength and metallic conductivity, facilitate high-activity, stable catalysis in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. The most active phosphide, Ni2P, surpasses traditional sulfide catalysts in activity, offering a promising avenue for deep HDS in the presence of nitrogen and aromatic compounds (Oyama, Gott, Zhao, & Lee, 2009).
Propriétés
IUPAC Name |
2-methylsulfonylsulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKHLPHPSLRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonylsulfanylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)

![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)





![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)